molecular formula C14H20FNO6 B4041765 2-[2-(4-fluorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid

2-[2-(4-fluorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid

Cat. No.: B4041765
M. Wt: 317.31 g/mol
InChI Key: AZBOLWBQAHBTEX-UHFFFAOYSA-N
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Description

2-[2-(4-fluorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a fluorophenoxy group and an ethoxy chain, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-fluorophenoxy)ethoxy]-N,N-dimethylethanamine typically involves multiple steps, starting with the preparation of the fluorophenoxy intermediate. One common method involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with N,N-dimethylethanolamine under specific conditions to yield the desired compound. The final step involves the formation of the oxalic acid salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalysts and controlled environments to maintain the integrity of the compound throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-fluorophenoxy)ethoxy]-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically controlled to ensure selective modification of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

2-[2-(4-fluorophenoxy)ethoxy]-N,N-dimethylethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenoxy)ethoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets. The fluorophenoxy group is known to interact with various enzymes and receptors, potentially modulating their activity. The ethoxy chain and dimethylamine group contribute to the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-Fluorophenoxy)ethanamine hydrochlor

Properties

IUPAC Name

2-[2-(4-fluorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO2.C2H2O4/c1-14(2)7-8-15-9-10-16-12-5-3-11(13)4-6-12;3-1(4)2(5)6/h3-6H,7-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBOLWBQAHBTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCOC1=CC=C(C=C1)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-fluorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
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2-[2-(4-fluorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
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2-[2-(4-fluorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
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2-[2-(4-fluorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
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2-[2-(4-fluorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Reactant of Route 6
2-[2-(4-fluorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid

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